Demeton-o sulfoxide

Description

Contextualization within Organophosphorus Compound Research

Organophosphorus compounds represent a broad and significant class of chemicals with diverse applications, most notably as insecticides. ontosight.ai Research in this area encompasses the synthesis of novel compounds, the study of their reaction mechanisms, and the development of analytical methods for their detection. Demeton-O (B165995) sulfoxide (B87167), with its distinct sulfoxide moiety, is a subject of interest in understanding the metabolic fate and environmental transformation of parent organophosphorus pesticides. wikipedia.orgagropages.com

Historical Research Trajectories and Scientific Significance of Organophosphorus Sulfoxides

The study of organophosphorus compounds dates back to the mid-20th century, with the introduction of insecticides like demeton (B52138) (marketed as Systox) by Bayer in 1951. wikipedia.org Early research focused on the synthesis and insecticidal activity of these compounds. Over time, the focus expanded to include the metabolic pathways of these substances in various organisms and the environment. The oxidation of a thioether group to a sulfoxide, as seen in the formation of Demeton-O sulfoxide from Demeton-O, is a key metabolic step. wikipedia.orginchem.org This transformation often alters the chemical and physical properties of the parent compound. The scientific significance of studying organophosphorus sulfoxides lies in understanding the complete lifecycle of these pesticides, from application to degradation.

Scope and Research Objectives for this compound Investigations

Investigations into this compound are primarily driven by the need for a comprehensive understanding of its chemical behavior. Key research objectives include:

Elucidation of its chemical and physical properties: This forms the foundation for predicting its environmental distribution and reactivity.

Development of synthetic routes: Controlled synthesis is essential for producing pure standards for analytical and toxicological studies.

Investigation of its chemical reactions: Understanding its stability and degradation pathways, such as hydrolysis and further oxidation, is crucial.

Establishment of robust analytical methodologies: Accurate and sensitive detection methods are necessary for monitoring its presence in various matrices.

Exploration of its chemical interactions: Studying its interaction with biological targets at a molecular level provides insights into its mechanism of action.

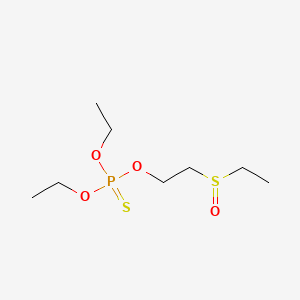

Structure

3D Structure

Properties

IUPAC Name |

diethoxy-(2-ethylsulfinylethoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O4PS2/c1-4-10-13(14,11-5-2)12-7-8-15(9)6-3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXJPMPQYXHDOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OCCS(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863515 | |

| Record name | O-[2-(Ethanesulfinyl)ethyl] O,O-diethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5286-73-7 | |

| Record name | O,O-Diethyl O-2-ethylsulfinylethyl phosphorothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5286-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demeton-o sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005286737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-[2-(Ethanesulfinyl)ethyl] O,O-diethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEMETON-O SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O06U450254 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of Demeton-O (B165995) Sulfoxide (B87167)

The regioselective synthesis of Demeton-O sulfoxide is centered on the specific oxidation of the thioether group within the Demeton-O molecule, which exists as an isomeric mixture with Demeton-S (B22260). wikipedia.org The primary challenge lies in selectively oxidizing the sulfur atom in the ethylthio ethyl chain of the O-isomer without affecting other reactive sites in the molecule.

The principal pathway to this compound is through the oxidation of its thioether precursor, Demeton-O. wikipedia.org This transformation involves the conversion of the sulfide (B99878) (-S-) group to a sulfoxide (-SO-) group. The synthesis of the precursor, Demeton (B52138), yields a mixture of two isomers, Demeton-O and Demeton-S, typically in a 35:65 ratio. wikipedia.org The reaction involves treating 2-hydroxyethylethyl sulfide with diethyl phosphorochloridothioate in toluene, catalyzed by anhydrous sodium carbonate and metallic copper. wikipedia.org

The subsequent oxidation to the sulfoxide is a critical step. While general oxidation methods for sulfides are well-established, achieving high regioselectivity for the O-isomer in a mixed isomeric system requires carefully controlled conditions to prevent the formation of the corresponding sulfone (–SO₂–) through over-oxidation. jchemrev.com The metabolism of Demeton-O also proceeds through this oxidation pathway, ultimately leading to the sulfoxide and then the sulfone. wikipedia.org

Both enzymatic and chemical oxidants have been explored for the synthesis of sulfoxides from thioether precursors. researchgate.net

Enzymatic Oxidants: In biological systems and in vitro studies, the oxidation of Demeton-O to its sulfoxide is catalyzed by enzymes such as cytochrome P450 (CYP) and flavin-containing monooxygenases (FMO). researchgate.netdoi.org Specifically, FMO1 has demonstrated high catalytic activity for the sulfoxidation of various thioether pesticides. researchgate.net These enzymatic methods are notable for their potential stereoselectivity. researchgate.netresearchgate.net For instance, the metabolism of the analogous compound fenthion (B1672539) by FMO1 leads to the stereoselective formation of the (+)-fenthion sulfoxide. researchgate.net

Chemical Oxidants: A variety of chemical oxidants are employed for the conversion of sulfides to sulfoxides. jchemrev.com Common reagents include hydrogen peroxide and potassium permanganate. The choice of oxidant and reaction conditions, such as solvent and temperature, is crucial to prevent the further oxidation of the sulfoxide to the sulfone. jchemrev.com For example, the synthesis of Demeton-O-methyl sulfone involves oxidation with agents like hydrogen peroxide under controlled conditions in solvents like acetonitrile (B52724) or dichloromethane.

| Oxidant Type | Specific Examples | Application in Research |

| Enzymatic | Cytochrome P450 (CYP), Flavin-containing monooxygenases (FMO) | Studied for metabolism and potential for stereoselective synthesis of sulfoxides from thioether pesticides like Demeton-O. researchgate.netdoi.org |

| Chemical | Hydrogen Peroxide, Potassium Permanganate | Used in the synthesis of related sulfones, implying their utility in the initial sulfoxidation step under controlled conditions. |

Oxidation Pathways from Precursor Thioethers

Isomerization and Stereochemical Considerations in Synthesis

The synthesis of this compound introduces a chiral center at the sulfur atom, leading to the possibility of stereoisomers. illinois.edu Furthermore, the inherent isomerization of Demeton-O to the more stable Demeton-S isomer under thermal conditions presents additional complexity in synthetic design. wikipedia.org

While specific studies on the stereoselective synthesis of this compound are limited, research on analogous organophosphate sulfoxides provides valuable insights. The asymmetric synthesis of chiral sulfoxides is a significant area of research, with methodologies that include the use of chiral oxidants. rsc.orgacsgcipr.org

For example, the synthesis of enantiomerically enriched fenthion sulfoxides has been achieved using chiral N-(phenylsulfonyl)(3,3-dichlorocamphoryl) oxaziridines as the oxidizing agents. researchgate.net This approach yielded sulfoxides with high enantiomeric excess. researchgate.net Enzymatic resolutions, using enzymes like DMSO reductase, also represent a viable strategy for obtaining enantiopure sulfoxides. rsc.org These methods highlight potential pathways for producing specific stereoisomers of this compound.

| Approach | Example | Outcome for Analogous Sulfoxides |

| Chiral Chemical Oxidants | N-(phenylsulfonyl)(3,3-dichlorocamphoryl) oxaziridines | Production of enantioenriched fenthion sulfoxides with high enantiomeric excess (>82%). researchgate.net |

| Enzymatic Methods | Flavin-containing monooxygenase 1 (FMO1) | Stereoselective formation of (+)-fenthion sulfoxide. researchgate.net |

| Enzymatic Kinetic Resolution | DMSO reductase (DmsABC) | Enantiocomplementary reduction of sulfoxides, enabling kinetic resolution. rsc.org |

The characterization of sulfoxide stereoisomers is crucial for understanding their properties and activity. In the research of analogous compounds like fenthion sulfoxide, techniques such as chiral High-Performance Liquid Chromatography (HPLC) have been employed to determine the enantiomeric excess of the synthesized products. researchgate.net Furthermore, the absolute configuration of these chiral sulfoxides has been confirmed through X-ray crystallographic analysis of a single enantiomer. researchgate.net These analytical methods are essential for verifying the success of stereoselective synthesis.

Stereoselective Synthesis Approaches for Analogous Sulfoxides

Industrial Synthesis and Scalability Research

Information directly pertaining to the industrial-scale synthesis of this compound is not extensively documented in public literature. However, general principles for the industrial production of related organophosphate compounds, such as Demeton-O-methyl sulfone, offer a model for potential scalability.

Industrial synthesis of such compounds often involves a continuous flow process. In this setup, the precursor (in this case, Demeton-O) would be oxidized in large reactors where reaction conditions like temperature, pressure, and catalyst concentration are meticulously controlled to ensure complete and selective conversion. Following the oxidation, the product stream would undergo purification steps, such as distillation or crystallization, to isolate this compound at the desired purity. The synthesis of Demeton itself is conducted on an industrial scale, producing a mixture of the O and S isomers. wikipedia.org The challenges in scaling up the synthesis of this compound would include managing the exothermic nature of the oxidation reaction and efficiently separating the desired sulfoxide from the isomeric mixture, unreacted starting materials, and potential over-oxidation products.

Environmental Fate and Degradation Mechanisms in Research

Abiotic Transformation Studies

Abiotic transformation processes, which are non-biological, play a significant role in the degradation of Demeton-o (B165995) sulfoxide (B87167) in the environment. These include hydrolysis, photolysis, and oxidation.

The hydrolysis of organophosphorus compounds like Demeton-o sulfoxide is a critical degradation pathway. The rate of this chemical breakdown is significantly influenced by both pH and temperature. Generally, sulfoxides exhibit greater hydrolytic stability compared to their corresponding sulfides.

Hydrolysis of the related compound, demeton-S-methyl, demonstrates a clear dependence on pH, with the rate of degradation increasing as the pH becomes more alkaline. At 22°C, the half-life of demeton-S-methyl is 63 days at pH 4, 56 days at pH 7, and decreases to 8 days at pH 9. inchem.org For demeton-S-methyl, 50% hydrolysis at a higher temperature of 70°C occurs in 4.9 hours at pH 3 and in 1.25 hours at pH 9. nih.gov Similarly, the degradation of oxydemeton-methyl, the sulfoxide of demeton-S-methyl, is also dependent on both pH and temperature. fao.org Under alkaline conditions (pH > 9), the primary degradation reaction is the rapid cleavage of the phosphate (B84403) ester bond. Conversely, hydrolysis is slower under acidic conditions (pH < 4).

Interactive Data Table: Hydrolysis Half-life of Related Compounds

| Compound | pH | Temperature (°C) | Half-life |

| Demeton-S-methyl | 4 | 22 | 63 days |

| Demeton-S-methyl | 7 | 22 | 56 days |

| Demeton-S-methyl | 9 | 22 | 8 days |

| Demeton-S-methyl | 3 | 70 | 4.9 hours |

| Demeton-S-methyl | 9 | 70 | 1.25 hours |

| Oxydemeton-methyl | 7 | 25 | 35 days |

| Oxydemeton-methyl | 7 | 40 | 67% degradation in 35 days |

Data adapted from studies on related demeton (B52138) compounds to illustrate general trends.

Photodegradation, or the breakdown of compounds by light, is another important abiotic pathway. Research indicates that demeton compounds can undergo photolysis. For instance, when demeton-S-methyl in an aqueous solution containing a sensitizer (B1316253) (humic acid) was exposed to light, its photodegradation half-life was 8 hours, suggesting that indirect or sensitized photolysis can occur in the environment. inchem.org

Photosensitized degradation often involves the generation of reactive oxygen species, such as singlet oxygen, by a photosensitizer that has absorbed light energy. researchgate.netacs.org This singlet oxygen can then react with and degrade the chemical. While direct photolysis of sulfoxides to sulfones is often slow, sensitized photolysis can be a more significant pathway. psu.edu The effectiveness of this process can be influenced by the specific photosensitizers present in the environment and the light conditions. researchgate.netacs.org

This compound is itself a product of the oxidation of the thioether group in the parent demeton-o molecule. wikipedia.org This oxidation can occur non-biologically in various environmental matrices. researchgate.net The sulfoxide can be further oxidized to the corresponding sulfone. wikipedia.org This sequential oxidation is a key transformation pathway for demeton compounds.

Chemical oxidants present in the environment can drive this process. The sulfone group is generally more resistant to further oxidation, making sulfones more persistent in the environment compared to their sulfoxide or thioether precursors. The presence of various oxidizing agents in soil and water can therefore contribute to the transformation of this compound into its sulfone derivative. researchgate.net

Biotic Transformation and Biodegradation Research

Biotic processes, driven by microorganisms, are a primary route for the degradation of demeton compounds in the environment, particularly in soil. inchem.org

Numerous studies have demonstrated the capability of various microorganisms to degrade demeton compounds. The primary mechanism is hydrolysis, facilitated by enzymes produced by these microbes. oup.com Several bacterial species, including those from the genera Pseudomonas, Nocardia, Arthrobacter, Corynebacterium, Brevibacterium, and Bacillus, have been shown to effectively degrade demeton-S-methyl sulfoxide under aerobic conditions. inchem.org

In one study, Pseudomonas putida and Nocardia sp. were able to metabolize 98-99% of demeton-S-methyl sulfoxide within 13 days. inchem.org The degradation pathways can vary between different microorganisms. For example, Pseudomonas produced major metabolites such as O-demethyl-demeton-S-methyl and demeton-S-methyl sulfoxide, while Nocardia produced different metabolites, including 2-(ethylsulfonyl)ethane sulfonic acid and demeton-S-methyl sulfone. inchem.org This highlights the diversity of enzymatic machinery within the microbial world capable of transforming these compounds.

The metabolic fate of this compound in soil is heavily dependent on the presence or absence of oxygen. fao.org

Under aerobic conditions , biodegradation is the principal degradation route. nih.gov Studies on the related compound demeton-S-methyl showed that in non-sterile soil, the parent compound was undetectable one day after application. inchem.org After 63 days, a significant portion of the applied radiolabelled carbon (34-54%) was eliminated as ¹⁴CO₂, indicating substantial mineralization by soil microorganisms. inchem.orgnih.gov The primary metabolites formed under aerobic conditions are the sulfoxide and sulfone derivatives. nih.gov

Under anaerobic conditions , the degradation process is considerably slower, and the metabolic pathways differ. inchem.orgosti.gov In one study, only 0.5-1.1% of the applied radiolabelled carbon from demeton-S-methyl was eliminated as ¹⁴CO₂. inchem.orgnih.gov There was a predominance of metabolites like O-demethyl-demeton-S-methyl and demeton-S-methyl sulfoxide. inchem.orgnih.gov This suggests that in the absence of oxygen, the complete breakdown of the molecule is limited, leading to an accumulation of intermediate metabolites. osti.gov

Interactive Data Table: Demeton-S-methyl Degradation in Soil

| Condition | Soil Type | Outcome | Key Metabolites |

| Aerobic | Standard Soil 1 (higher organic matter) | 54% eliminated as ¹⁴CO₂ after 63 days. inchem.orgnih.gov | Sulfoxide and Sulfone derivatives |

| Aerobic | Standard Soil 2 (lower organic matter) | 34% eliminated as ¹⁴CO₂ after 63 days. inchem.orgnih.gov | Sulfoxide and Sulfone derivatives |

| Anaerobic | Standard Soil 1 | 0.5% eliminated as ¹⁴CO₂. inchem.orgnih.gov | O-demethyl-demeton-S-methyl, Demeton-S-methyl sulfoxide |

| Anaerobic | Standard Soil 2 | 1.1% eliminated as ¹⁴CO₂. inchem.orgnih.gov | O-demethyl-demeton-S-methyl, Demeton-S-methyl sulfoxide |

Degradation in Plant Systems

The degradation of this compound within plant systems is part of a complex metabolic process involving oxidation and hydrolysis. Research has shown that when the parent compound, demeton, is applied to plants, both its thiono (demeton-o) and thiol (demeton-s) isomers are metabolized through the oxidation of the thioether sulfur. inchem.orgnih.gov This process converts the isomers first into their corresponding sulfoxides and subsequently into their sulfones. nih.govinchem.org These sulfoxide and sulfone derivatives are considered the primary toxic metabolites within the plant. inchem.org

Studies on various plants, including peas, sugar beets, cucumbers, potatoes, and cabbages, have confirmed that the sulfoxide and sulfone are the key toxic metabolites formed following application. inchem.org Specifically for demeton-o, it is metabolized into this compound and then demeton-o sulfone. However, research indicates that metabolites of the thiol isomer (demeton-s) tend to accumulate in plants at a rate 5 to 10 times greater than the thiono isomer (demeton-o) metabolites and are also significantly more persistent. inchem.org

In a study on asparagus foliage treated with demeton (a mixture of demeton-o and demeton-s), the parent isomers were no longer detectable five days after application, having been rapidly oxidized to their sulfoxides and sulfones. tandfonline.com The concentrations of this compound and its corresponding sulfone showed a steady decrease following application. tandfonline.com This suggests that demeton-o is either more readily degraded in asparagus compared to demeton-s (B22260), or a rapid conversion from demeton-o to demeton-s occurs after application. tandfonline.com

Table 1: Metabolic Pathway of Demeton Isomers in Plants This table is interactive. You can sort and filter the data.

| Parent Compound | Primary Metabolite | Secondary Metabolite | Plant Systems Studied |

|---|---|---|---|

| Demeton-o | This compound | Demeton-o sulfone | Asparagus, Cotton, Beans, Alfalfa, Peas, Sugar Beets, Cucumbers, Potatoes, Cabbage |

Environmental Persistence and Residue Dynamics Research

Comparative Persistence of Sulfoxides, Sulfones, and Thioethers

The environmental persistence of organophosphate compounds like this compound is closely linked to their chemical structure. Research indicates a clear hierarchy of persistence among the related thioether, sulfoxide, and sulfone forms. Sulfones are generally more environmentally persistent than their corresponding sulfoxides and thioethers. This increased stability is because sulfones are more resistant to further environmental oxidation.

The metabolic pathway in plants and animals involves the oxidation of the original thioether group to a sulfoxide, and then further to a sulfone. inchem.org While the initial thioether is reactive, the sulfoxide is an intermediate that can be further oxidized. The sulfone, being the terminal oxidation product, exhibits greater chemical stability. For instance, studies have shown that thiol isomer metabolites, which include demeton-s (a thioether) and its subsequent oxidation products (demeton-s sulfoxide and demeton-s sulfone), are considerably more persistent in plants than the thiono isomer metabolites derived from demeton-o. inchem.org The chemical hydrolysis half-life of demeton-s was reported to be 53 days at a pH of 5.7 and a temperature of 27°C. nih.govsmolecule.com

Table 2: Relative Environmental Persistence of Demeton-Related Compounds This table is interactive. You can sort and filter the data.

| Compound Type | Chemical Group | Relative Persistence | Reason for Persistence Level |

|---|---|---|---|

| Thioether (e.g., Demeton-s) | -S- | Low | Susceptible to oxidation. |

| Sulfoxide (e.g., this compound) | -SO- | Medium | Intermediate oxidation state; can be further oxidized to sulfone. |

Residue Accumulation and Dissipation in Agricultural and Natural Environments

Research into the residue dynamics of this compound shows that its accumulation and dissipation are influenced by the presence of other related metabolites. In a field study on asparagus foliage, the combined residues of this compound and demeton-o sulfone steadily decreased after spray applications. tandfonline.com Notably, these demeton-o derived metabolites accounted for less than 20% of the total residues detected at various intervals post-application. tandfonline.com The majority of the residue consisted of demeton-s sulfoxide and demeton-s sulfone. tandfonline.com

This finding highlights the lower persistence and accumulation of demeton-o metabolites compared to their demeton-s counterparts in an agricultural setting. tandfonline.com The total residues of demeton and its toxic oxidative metabolites in the asparagus foliage declined to below 0.5 ppm approximately 47 days after the spray application. tandfonline.com Crucially, no detectable toxic residues (above 0.002 ppm) were found in the marketable asparagus spears harvested the following spring, indicating that the compounds did not carry over through the winter to accumulate in the final product. tandfonline.com The potential for environmental contamination of waterways and soil by this compound is recognized, which can affect non-target organisms. ontosight.ai The persistence of pesticide residues in the environment is often measured by their half-life, which can range from hours to years, and residues from previous crop seasons can sometimes be detected. ccsenet.org

Table 3: Composition of Demeton Residues in Asparagus Foliage After Spray Application This table is interactive. You can sort and filter the data.

| Residue Component | Percentage of Total Residue |

|---|---|

| This compound + Demeton-o sulfone | < 20% |

| Demeton-s sulfoxide + Demeton-s sulfone | > 80% |

Data derived from research on asparagus foliage where the balance of residues was attributed to demeton-s metabolites. tandfonline.com

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques in Environmental and Biological Matrices

Chromatographic separation is a foundational step in the analysis of Demeton-o (B165995) sulfoxide (B87167), allowing it to be isolated from complex sample matrices prior to detection. The selection of the chromatographic technique is largely dependent on the physicochemical properties of the analyte and the nature of the sample.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of compounds that are volatile and thermally stable. uoguelph.cauoguelph.ca It is frequently used in multi-residue screening methods for various pesticides. uoguelph.cauoguelph.ca While Demeton-o sulfoxide can be analyzed by GC-MS, often as part of a broader screen for organophosphates, its polarity and potential for thermal degradation can present challenges. uoguelph.caepa.gov GC-QTOF/MS (Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry) has emerged as an effective tool for both quantitative analysis and high-throughput screening of trace-level compounds in complex matrices like tobacco. mdpi.com The NIST Mass Spectrometry Data Center includes a GC-MS spectrum for this compound, which can be used for identification purposes. nih.gov

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely considered the method of choice for analyzing polar and thermally labile pesticides like this compound. lcms.cz This technique avoids the high temperatures of a GC inlet, preventing thermal degradation and offering superior sensitivity and selectivity for quantification at µg/kg levels in diverse food and environmental matrices. lcms.cz

Multi-residue methods using LC-MS/MS have been developed for the simultaneous analysis of hundreds of pesticides, including this compound, in products such as processed fruits and vegetables, mealworms, and agricultural commodities. lcms.cznih.govnih.gov These methods often employ a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by LC-MS/MS analysis. nih.goveurl-pesticides.eu A study determining 45 pesticides in processed foods listed specific parameters for the analysis of Demeton-S-methyl-sulfoxide. lcms.cz

| Parameter | Value |

| Retention Time (min) | 3.3 |

| Precursor Ion (m/z) | 247.0 |

| Product Ion 1 (m/z) (Collision Energy) | 169 (17 V) |

| Product Ion 2 (m/z) (Collision Energy) | 109 (29 V) |

Table 1: LC-ESI-MS/MS parameters for the analysis of Demeton-S-methyl-sulfoxide in a multi-residue study. Data sourced from a study on the determination of pesticide residues in processed fruits and vegetables. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Spectroscopic and Other Advanced Detection Methods

While chromatography-mass spectrometry combinations are dominant, other spectroscopic methods exist for the analysis of organophosphate pesticides. researchgate.netresearchgate.net These include techniques like UV-visible spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. cwejournal.orgcwejournal.org NMR can provide detailed structural information about the number of magnetically distinct atoms in a molecule. cwejournal.org The combination of FTIR, NMR, and mass spectrometry data can often be sufficient to fully determine a molecule's structure. cwejournal.orgsemanticscholar.org However, for trace-level quantification in complex samples, methods like UV-Vis and FTIR often lack the required sensitivity and selectivity. semanticscholar.org Mass spectrometry and electrochemical sensor-based methods are considered more advanced and are more frequently used for pesticide analysis today. researchgate.netresearchgate.netcwejournal.org

Method Validation and Inter-Laboratory Comparability for Research Applications

To ensure that analytical results are accurate and reliable, methods must be thoroughly validated. biotage.com Regulatory bodies and guidance documents, such as the SANTE guidelines from the European Commission, provide a framework for the validation of methods for pesticide residue analysis in food and feed. biotage.comeurl-pesticides.eulynxee.consultingeuropa.eu Method validation assesses key parameters including linearity, accuracy (measured as recovery), and precision (measured as relative standard deviation, RSD). biotage.com Acceptable recovery rates are typically within 70-120%, with RSD values below 20%. biotage.com A study validating a method for 353 pesticides in mealworms was conducted according to SANTE/12682/2019, demonstrating that over 90% of the pesticides, including Demeton-S-methyl sulfoxide, met these criteria. nih.gov

Inter-laboratory comparability is crucial for establishing consensus on method performance and harmonizing analytical practices. drawellanalytical.com This is often achieved through participation in proficiency testing (PT) programs, where different laboratories analyze the same samples and compare their results. jst.go.jpepa.gov Obtaining accurate results in PT programs helps confirm that a laboratory's methods and reference materials are valid. fao.org

Reference Material Development and Standardization for Environmental and Food Analysis

The use of reference materials (RMs), and particularly certified reference materials (CRMs), is essential for quality control in analytical laboratories. jst.go.jpfao.org CRMs are used for calibrating instruments, validating methods, and ensuring the traceability of measurements. jst.go.jpfao.orgnih.gov The development of matrix CRMs for pesticide analysis is challenging due to the instability of many pesticide compounds. nih.govoup.com

Organizations such as the National Metrology Institute of Japan (NMIJ) develop CRMs for pesticides in food by treating crops with pesticides, harvesting them, and then processing the harvest into a homogeneous and stable material. jst.go.jp The certification process involves characterization by multiple laboratories using high-accuracy methods like isotope dilution mass spectrometry (IDMS) and is conducted in accordance with international standards such as ISO 17034. jst.go.jpnih.gov In-house reference materials (ihRM) can also be developed following guidelines like ISO Guide 80:2014 as an alternative when commercial CRMs are unavailable for a specific matrix-analyte combination. nih.gov Certified reference materials for this compound and its related compounds are commercially available from various suppliers. accustandard.comlgcstandards.comsigmaaldrich.comcrmlabstandard.com

Ecotoxicological Research and Mechanisms of Action in Non Human Organisms

Biochemical Mechanisms of Toxicity

The toxicity of Demeton-o-sulfoxide is rooted in its ability to disrupt essential enzymatic processes, leading to systemic dysfunction. Its primary mechanism is shared with other organophosphorus compounds, though with specific kinetic properties.

Demeton-o-sulfoxide is a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to the accumulation of acetylcholine at the synaptic cleft, causing continuous stimulation of cholinergic receptors, which can result in neurotoxicity and, ultimately, death.

Research on the inhibitory activity of Demeton (B52138) isomers and their metabolites has provided insights into their relative potencies. In studies using rat brain cholinesterase, the oxidation of the parent Demeton-O (B165995) to Demeton-o-sulfoxide does not significantly alter its inhibitory power (pI50). inchem.org However, further oxidation to the sulfone metabolite leads to a considerable decrease in activity. inchem.org This contrasts with the Demeton-S (B22260) isomer, where oxidation to its sulfoxide (B87167) and sulfone metabolites also results in reduced cholinesterase inhibition in mammals. inchem.org

While direct comparative kinetic data for Demeton-o-sulfoxide across multiple animal models is limited, related compounds offer context. For the analogous Demeton-S-methyl family, I50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) have been determined, though these can vary based on experimental conditions. inchem.org

| Compound | Enzyme Source | I50 Value (M) | Reference |

|---|---|---|---|

| Demeton-S-methyl | Sheep Erythrocyte | 6.5 x 10-5 | inchem.org |

| Demeton-S-methyl sulfoxide | Sheep Erythrocyte | 4.1 x 10-5 | inchem.org |

| Demeton-S-methyl | Rat Brain | 9.52 x 10-5 | inchem.org |

| Demeton-S-methyl sulfoxide | Rat Brain | 1.43 x 10-3 | inchem.org |

Note: The data in the table refers to the Demeton-S-methyl isomer family and is provided for contextual understanding of how oxidation can affect inhibitory potency. As noted, for Demeton-O, oxidation to the sulfoxide does not significantly change the pI50 value in rat brain cholinesterase inhibition studies. inchem.org

The principal molecular target for Demeton-o-sulfoxide is the enzyme acetylcholinesterase. smolecule.comherts.ac.uk The interaction involves the phosphorylation of a serine hydroxyl group within the active site of the AChE enzyme. This process forms a stable, covalent bond between the phosphorus atom of the organophosphate and the enzyme, rendering the enzyme non-functional.

This inactivation prevents AChE from breaking down acetylcholine. smolecule.com The resulting excess of acetylcholine in nerve synapses and neuromuscular junctions leads to the hyperstimulation of muscarinic and nicotinic receptors, which manifests as the classic symptoms of cholinergic toxicity. The primary affected biological pathway is, therefore, the cholinergic pathway.

The formation of Demeton-o-sulfoxide from its parent compound, Demeton-O, is an oxidative process, typically mediated by cytochrome P450 enzymes in biological systems. smolecule.com This metabolic activation is a key step in its toxic action. However, research focusing specifically on whether Demeton-o-sulfoxide itself induces a broader state of oxidative stress or disrupts other cellular pathways is limited. The primary toxicological data points to the overwhelming effect of cholinesterase inhibition.

While the oxidation of methionine residues in proteins to methionine sulfoxide is a known marker of oxidative stress, and cells possess repair enzymes like methionine sulfoxide reductases, the toxicity of exogenously introduced Demeton-o-sulfoxide is not primarily attributed to this type of mechanism. frontiersin.orgresearchgate.netmdpi.com Its main effect remains the targeted inhibition of the cholinergic system.

Molecular Interactions with Biological Targets (e.g., Enzymes, Receptors)

Metabolism and Biotransformation in Diverse Non-Human Organisms

The transformation of Demeton-o-sulfoxide within an organism is a crucial factor determining its persistence and ultimate fate. Metabolic pathways have been studied in several model organisms.

In vertebrate models, Demeton isomers are primarily metabolized through oxidative pathways. wikipedia.org Studies in rats and mice have shown that the thioether group of the parent compound is oxidized to form the corresponding sulfoxide (e.g., Demeton-o-sulfoxide) and subsequently the sulfone. inchem.orgwikipedia.org This process is generally consistent across mammalian species, although the metabolic rates can differ. inchem.org For instance, the rate of metabolism is typically faster in mammals compared to insects. inchem.org

A specific metabolic pathway has been identified for Demeton-O, where in addition to the oxidation of the thioether side chain, the thiono (P=S) group can be oxidized to an oxon (P=O) group. wikipedia.org This oxon can then also be oxidized at the side chain to a sulfoxide and sulfone. wikipedia.org Further degradation of these metabolites occurs via hydrolysis. wikipedia.org Studies have confirmed cholinesterase inhibition in the brains of rats and in the red blood cells of dogs following exposure to Demeton. wikipedia.org

| Parent Compound | Primary Metabolic Step | Intermediate Metabolite | Secondary Metabolic Step | Final Oxidized Metabolite |

|---|---|---|---|---|

| Demeton-O | Thioether Oxidation | Demeton-o-sulfoxide | Sulfoxide Oxidation | Demeton-o-sulfone |

| P=S Oxidation & Thioether Oxidation | Demeton-O-oxon sulfoxide | Sulfoxide Oxidation | Demeton-O-oxon sulfone |

In insects, the metabolic pathways for Demeton are analogous to those in mammals, involving the oxidation of the thioether to a sulfoxide and then a sulfone. inchem.org However, the rate of these transformations is generally slower in insects than in mammals. inchem.org The sulfoxide and sulfone metabolites are considered the principal toxic agents in insects. inchem.org The slower metabolism in insects can lead to a greater accumulation of these toxic metabolites compared to vertebrates.

While specific metabolic profiles for Demeton-o-sulfoxide in many aquatic invertebrates are not well-documented, the compound is known to have high acute toxicity to this group. wikipedia.orgresearchgate.net Studies on the biotransformation of the related Demeton-S-methyl sulfoxide in microorganisms have shown that bacteria such as Pseudomonas putida and Nocardia sp. can degrade the compound into several other products, including O-demethyl-demeton-S-methyl and demeton-S-methyl sulfone, indicating that microbial action contributes to its environmental breakdown. inchem.org

Detoxification and Bioactivation Processes in Non-Human Systems

The environmental and biological fate of organophosphorus compounds like Demeton-o sulfoxide is determined by a balance between bioactivation and detoxification processes. In many organisms, these metabolic pathways dictate the ultimate toxicity of the compound.

Bioactivation

This compound is itself a product of bioactivation. The parent compound, Demeton-O, undergoes metabolic oxidation of its thioether group to form the corresponding sulfoxide. wikipedia.org This conversion is a common metabolic pathway for thioether-containing pesticides and can occur in animals, plants, and through non-biological oxidation in the environment. epa.govannualreviews.org This process is considered a bioactivation because the resulting sulfoxide is often a more potent inhibitor of the enzyme acetylcholinesterase (AChE) than the parent compound. inchem.org Further oxidation can convert the sulfoxide into a sulfone, another active metabolite. wikipedia.org

Enzymes such as flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) are responsible for catalyzing this S-oxidation in biological systems. ontosight.ai

Detoxification

Detoxification pathways are crucial for mitigating the toxicity of this compound and related compounds. These processes involve the breakdown of the active metabolites into less harmful substances.

Enzymatic Hydrolysis: In animal systems, detoxification can occur through the hydrolysis of the organophosphate ester bond, a reaction often catalyzed by A-esterases such as paraoxonase. ontosight.ai

Microbial Degradation: Soil microorganisms play a significant role in the detoxification and degradation of these compounds in the environment. Research on the closely related Demeton-S-methyl sulfoxide has shown that various bacterial species are capable of breaking it down. For instance, studies demonstrated that Pseudomonas putida and Nocardia sp. could metabolize 99% and 98% of the available Demeton-S-methyl sulfoxide, respectively, over a 13-day period. inchem.org The degradation by Pseudomonas resulted in metabolites such as O-demethyl-demeton-S-methyl and bis[2-ethylsulfinyl)ether] disulfide, while Nocardia produced different metabolites, including 2-(ethylsulfonyl)ethane sulfonic acid and demeton-S-methyl sulfone. inchem.org

The following table summarizes the degradation of Demeton-S-methyl sulfoxide by various soil microorganisms, illustrating a key environmental detoxification mechanism.

| Microorganism | Degradation Percentage | Incubation Period | Key Metabolites |

|---|---|---|---|

| Pseudomonas putida | 99% | 13-14 days | O-demethyl-demeton-S-methyl, bis[2-ethylsulfinyl)ether] disulfide |

| Nocardia sp. | 98% | 13-14 days | 2-(ethylsulfonyl)ethane sulfonic acid, demeton-S-methyl sulfone |

| Arthrobacter roseoparaffineus | 65% | 14 days | Not specified |

Genotoxicity and Mutagenicity Studies in Research Models

The genotoxic potential of the Demeton family of insecticides has been evaluated in various research models. Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, potentially leading to mutations or cancer.

According to a 1985 fact sheet from the U.S. Environmental Protection Agency (EPA), the parent mixture Demeton (containing both Demeton-O and Demeton-S) tested positive in in vitro mutagenicity studies using cells. epa.gov It was noted that additional assays, including a gene mutation assay in mammalian cells and an in vivo chromosome aberration assay, were required to fully assess its mutagenic potential. epa.gov Other sources confirm that in vitro tests have indicated a significant genotoxic potential for Demeton. wikipedia.org

Studies on the related metabolite, Demeton-S-methyl sulfoxide, have produced varied results. While it was reported as not mutagenic in the Ames Test (a bacterial reverse mutation assay), it showed equivocal evidence for inducing mutations in mammalian somatic cells and yielded positive results in some in vivo tests. hpc-standards.com

The following table summarizes key findings from genotoxicity assessments of Demeton and its related sulfoxide metabolite.

| Test Compound | Test System | Result | Reference |

|---|---|---|---|

| Demeton (mixture) | In vitro cell-based mutagenicity studies | Positive | epa.gov |

| Demeton-S-methyl sulfoxide | Ames Test (bacterial) | Not Mutagenic | hpc-standards.com |

| Demeton-S-methyl sulfoxide | Mutation in mammalian somatic cells | Equivocal Evidence | hpc-standards.com |

| Demeton-S-methyl sulfoxide | Some in vivo tests | Positive | hpc-standards.com |

Long-Term Ecotoxicological Effects and Ecological Impact Assessments

The long-term ecological impact of a pesticide is related to its persistence, mobility, and toxicity to non-target organisms over extended periods. An Ecological Impact Assessment (EcIA) is a formal process used to evaluate these potential effects on biodiversity and ecosystem integrity. thomsonec.com

Environmental Persistence and Fate

The persistence of this compound in the environment is a key factor in its long-term impact. While the parent compound Demeton-S-methyl is not considered persistent in soil systems, its metabolites can have different environmental fates. herts.ac.uk The thioether group of Demeton can be oxidized non-biologically by air to form sulfoxides and subsequently sulfones. annualreviews.org Sulfone derivatives are generally considered more environmentally persistent than their sulfoxide precursors. ontosight.ai The degradation of these compounds in the environment is influenced by factors such as soil type, pH, temperature, and microbial activity. inchem.orgontosight.ai

Impact on Non-Target Organisms

Demeton and its metabolites are known to be highly toxic to a range of non-target organisms.

Aquatic Life: The parent compound Demeton is classified as very toxic to aquatic life. nih.gov Its metabolites, including the sulfoxide, can enter waterways through agricultural runoff, posing a risk to aquatic ecosystems. The high toxicity to aquatic invertebrates is a significant concern. herts.ac.uk Long-term exposure can lead to subtle but damaging effects, such as alterations in predator-prey dynamics. epa.gov

Other Organisms: The Demeton family of compounds is also recognized as being hazardous to bees, birds, and mammals. inchem.org

Ecological Impact Assessments for development projects, such as those in forestry or near water bodies, consider the potential impact of pesticides like Demeton-S-methyl. soilassociation.orgglencore.com.au Water quality monitoring programs often include Demeton-O and Demeton-S in their list of analytes for impact assessments. dsdip.qld.gov.au However, a comprehensive assessment of the chronic risk to aquatic organisms has been hampered by a lack of long-term toxicity data for all metabolites. inchem.org

Regulatory Science and Research Gaps

Data Requirements for Environmental Risk Assessment Research

A thorough environmental risk assessment (ERA) for any pesticide, including organophosphates like Demeton-o-sulfoxide, is a data-intensive process mandated by regulatory agencies worldwide, such as the U.S. Environmental Protection Agency (EPA) and guided by organizations like the Organisation for Economic Co-operation and Development (OECD). nepc.gov.auoecd.orgepa.gov The objective is to determine the potential for unreasonable adverse effects on the environment. epa.gov This involves a tiered approach, starting with basic laboratory tests and progressing to more complex field studies if initial assessments indicate potential risk. fao.org

The foundational data requirements for an ERA can be categorized into three main areas: product chemistry, environmental fate, and ecotoxicity. orst.edu For a compound like Demeton-o-sulfoxide, which is a metabolite of the original Demeton (B52138) mixture, these data are crucial for understanding its behavior and potential impact long after its parent compounds were applied.

Product Chemistry and Physicochemical Properties: This includes data on the substance's identity, structure, and physical and chemical properties. epa.gov While some basic information for Demeton-o-sulfoxide is available, comprehensive, quality-controlled data on key parameters for environmental modeling are often lacking.

Table 1: Physicochemical Properties of Demeton-o-sulfoxide and Related Compounds This table is interactive. Click on the headers to sort.

| Property | Demeton-o-sulfoxide | Demeton-S-methyl | Disulfoton |

|---|---|---|---|

| Molecular Formula | C6H15O4PS2 | C6H15O3PS2 | C8H19O2PS3 |

| Molar Mass ( g/mol ) | 246.3 | 230.28 | 274.4 |

| Physical State | Liquid | Oily Liquid | Oily Liquid |

| Water Solubility | Data not readily available | 3300 mg/L | 25 mg/L |

| Vapor Pressure | Data not readily available | 3.6 x 10-5 mmHg @ 20°C | 1.8 x 10-4 mmHg @ 20°C |

| Log P (Octanol-Water Partition Coefficient) | Data not readily available | 1.3 | 2.6 |

Source: Data compiled from various public chemical databases.

Environmental Fate: This area investigates how the chemical behaves in the environment, including its persistence, degradation, and mobility. Key studies include:

Hydrolysis: The breakdown of the chemical in water at different pH levels. Organophosphates can be susceptible to hydrolysis.

Photolysis: Degradation due to light on soil and in water.

Aerobic and Anaerobic Degradation: Breakdown by microorganisms in soil and aquatic environments.

Mobility: Studies on soil adsorption/desorption (Koc) to predict leaching potential into groundwater.

Bioaccumulation: The potential for the chemical to accumulate in organisms.

For Demeton-o-sulfoxide specifically, there are significant data gaps in this area. Safety Data Sheets often state that information on persistence, degradability, and bioaccumulation is "no information available." This lack of data severely hampers the ability to model its long-term environmental concentrations and exposure profiles. who.int

Ecotoxicity: This involves testing the chemical's toxicity to a range of non-target organisms to determine its potential hazard to wildlife. orst.eduhse.gov.uk Standard tests include:

Aquatic Toxicity: Acute and chronic tests on fish (e.g., rainbow trout), aquatic invertebrates (e.g., Daphnia magna), and algae.

Terrestrial Toxicity: Acute and dietary tests on birds (e.g., bobwhite quail), and toxicity to beneficial insects like honeybees and earthworms.

The U.S. EPA's database for the parent compound, Demeton, has been rated as "low" in confidence due to its incompleteness, with identified data gaps in several key toxicological areas. epa.gov This lack of a complete dataset for the parent compound implies even greater uncertainty for its metabolites like Demeton-o-sulfoxide.

Methodologies for Bridging Data Gaps through Structural Similarities (e.g., with Disulfoton)

In the absence of a complete empirical dataset for a specific chemical, regulatory agencies may use data from structurally similar chemicals in a "read-across" or surrogate approach. This is particularly relevant for legacy pesticides where conducting new studies to modern standards may not be feasible. The scientific justification rests on the principle that chemicals with similar structures will have similar physicochemical, toxicological, and environmental fate properties.

A prime example of this methodology is the regulatory assessment of Demeton by the U.S. EPA. The agency accepted chronic toxicity data from the organophosphate pesticide Disulfoton to fulfill the data requirements for Demeton. epa.gov This decision was based on the close structural and metabolic relationship between the two compounds:

Structural Similarity: Demeton is a mixture of two isomers, Demeton-O (B165995) and Demeton-S (B22260). The thiono isomer (Demeton-O) is structurally very similar to Disulfoton.

Metabolic Link: The thiol isomer (Demeton-S) is chemically identical to the primary oxidative metabolite of Disulfoton, known as Disulfoton oxon. epa.gov

Both Demeton and Disulfoton undergo similar metabolic transformations in the environment and in organisms. A key pathway is the oxidation of the thioether sulfur to form a sulfoxide (B87167) and subsequently a sulfone. Therefore, Demeton-S is oxidized to Demeton-S-sulfoxide (which is the same as Oxydemeton-methyl) and then to Demeton-S-sulfone. Similarly, Disulfoton is metabolized to Disulfoton sulfoxide and Disulfoton sulfone. fao.org This shared metabolic pathway results in metabolites with similar chemical structures and toxicological modes of action (cholinesterase inhibition).

This read-across approach allows regulators to make informed decisions despite data gaps. However, it also introduces uncertainty, which must be accounted for, often through the use of additional uncertainty factors in the risk assessment. epa.gov The confidence in such an approach depends heavily on a clear and robust justification of the chemical and toxicological similarities between the source and target compounds.

Future Research Directions in Regulatory Science Pertaining to Obsolete Organophosphorus Pesticides

The challenges posed by obsolete organophosphorus pesticides like Demeton-o-sulfoxide are driving new directions in regulatory science. Future research is needed to better understand and manage the potential long-term risks associated with these legacy chemicals.

Key research directions include:

Development of Advanced Analytical Methods: There is a need for sensitive and specific analytical methods to detect and quantify not just the parent compounds but also their full suite of environmental metabolites, like Demeton-o-sulfoxide, in various environmental matrices (soil, water, sediment, biota). This is crucial for accurate exposure assessment. europa.eu

Investigating Long-Term Environmental Fate: Many of the original environmental fate studies for older pesticides were short-term. Research is needed to understand the long-term persistence and behavior of these compounds and their metabolites, including their potential to become "bound residues" in soil and later be released. Estimating environmental half-lives under various conditions remains a critical need. acs.org

Cumulative Risk Assessment: Humans and ecosystems are exposed to multiple chemicals simultaneously. As mandated by the Food Quality Protection Act (FQPA), regulatory bodies are increasingly focused on cumulative risk assessment for pesticides with a common mechanism of toxicity, such as the cholinesterase inhibition caused by organophosphates. epa.govregulations.govepa.gov Future research should refine methodologies to assess the cumulative risk from co-occurring legacy pesticides and their toxic metabolites.

Application of In Silico and In Vitro Models: Modern computational toxicology tools (Quantitative Structure-Activity Relationships, or QSARs) and high-throughput in vitro screening assays can help fill data gaps for legacy pesticides without requiring new animal studies. These methods can predict toxicity and environmental properties, helping to prioritize substances for further investigation.

Retrospective Risk Assessments: As scientific understanding and risk assessment methodologies evolve, there is a need to conduct retrospective assessments of obsolete pesticides. This involves re-evaluating the original data in a modern context, incorporating new data from the scientific literature, and applying current risk assessment frameworks to determine if previously accepted levels of exposure are still considered safe.

Addressing these research gaps will improve the scientific basis for managing the long-term environmental legacy of obsolete organophosphorus pesticides and ensure the protection of human health and the environment.

Q & A

Q. What in vitro models are appropriate for studying the endocrine-disrupting potential of this compound?

- Methodological Answer : Utilize yeast estrogen screen (YES) or MDA-kb2 cells transfected with estrogen/androgen response elements. Dose-response curves should span 0.1–100 µM, with 17β-estradiol or dihydrotestosterone as positive controls. Transcriptomic analysis (RNA-seq) can identify dysregulated pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.